molecular formula C7H10N2O B1315454 2-(Pyridin-4-yloxy)ethanamine CAS No. 259816-44-9

2-(Pyridin-4-yloxy)ethanamine

Cat. No. B1315454
CAS RN: 259816-44-9
M. Wt: 138.17 g/mol
InChI Key: YSUKTUWMBAKSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yloxy)ethanamine” is represented by the linear formula C7H10N2O . The InChI code for this compound is 1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Pyridin-4-yloxy)ethanamine” is 138.17 . The compound is available in the form of a yellow solid .

Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

Copper(II) complexes with tridentate ligands, including 2-(pyridin-2-yl)-N-((pyridin-2-yl)methyl)ethanamine, have been synthesized and shown to possess significant DNA binding propensities and demonstrate nuclease activity. These complexes bind to calf thymus DNA, causing minor structural changes and showing higher DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals. Interestingly, these complexes exhibit low toxicity to various cancer cell lines, with IC50 values ranging from 37 to 156 μM, suggesting potential applications in biochemistry and medicine for targeted DNA interactions and therapeutic interventions (Kumar et al., 2012).

Catalysis and Organic Synthesis

Palladium(II) complexes of (pyridyl)imine ligands have been explored as catalysts for the methoxycarbonylation of olefins, showcasing the ability of pyridine derivatives to act as ligands in catalytic processes. These complexes, including derivatives of 2-(pyridin-2-yl)methyleneamino)ethanol, are active in converting higher olefins to esters, highlighting their utility in industrial applications for producing chemicals and materials (Zulu et al., 2020).

Corrosion Inhibition

Cadmium(II) Schiff base complexes derived from ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine have been investigated for their corrosion inhibition properties on mild steel. These complexes exhibit potential as corrosion inhibitors, a crucial aspect in materials science and engineering for protecting metals and alloys in industrial applications (Das et al., 2017).

Asymmetric Catalysis

The catalytic enantioselective borane reduction of benzyl oximes to produce chiral amines, such as (S)-1-pyridin-3-yl-ethylamine, underscores the significance of pyridine derivatives in synthetic organic chemistry. This process highlights the application of pyridine-containing ligands in asymmetric synthesis, offering a pathway to produce optically active compounds important in pharmaceuticals and fine chemicals (Huang et al., 2010).

Safety and Hazards

The safety data sheet for “2-(Pyridin-4-yloxy)ethanamine” can be found online . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

“2-(Pyridin-4-yloxy)ethanamine” has potential applications in fields such as medicinal chemistry, neuroscience, and drug development. It’s worth noting that compounds containing pyrimidine as the core are known to exhibit diverse types of biological and pharmaceutical activities , which suggests that “2-(Pyridin-4-yloxy)ethanamine” could have a wide range of potential uses in the future.

properties

IUPAC Name

2-pyridin-4-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUKTUWMBAKSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478284
Record name 2-(Pyridin-4-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yloxy)ethanamine

CAS RN

259816-44-9
Record name 2-(Pyridin-4-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yloxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yloxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-4-yloxy)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-4-yloxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yloxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-4-yloxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.